![molecular formula C12H12F2N2O3 B1407958 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde CAS No. 1774896-50-2](/img/structure/B1407958.png)
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
Overview
Description
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFHBI-1T and is widely used as a fluorescent probe for detecting RNA aptamers.
Mechanism of Action
The mechanism of action of DFHBI-1T involves the binding of the compound to RNA aptamers. The binding of DFHBI-1T to RNA aptamers induces a conformational change in the RNA structure, which results in the emission of green fluorescence. This process is highly specific and can be used to detect RNA aptamers with high sensitivity.
Biochemical and Physiological Effects:
DFHBI-1T does not have any known biochemical or physiological effects. The compound is primarily used as a fluorescent probe for detecting RNA aptamers and does not interact with other cellular components.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DFHBI-1T as a fluorescent probe for detecting RNA aptamers is its high sensitivity and specificity. The compound can detect RNA aptamers with high affinity and specificity, which makes it a valuable tool for RNA research. However, the use of DFHBI-1T is limited to the detection of RNA aptamers and cannot be used for other applications.
Future Directions
DFHBI-1T has potential applications in various fields, including drug discovery, diagnostics, and therapeutics. Further research is needed to explore the potential applications of this compound in these fields. Additionally, the development of new fluorescent probes based on DFHBI-1T can enhance the sensitivity and specificity of RNA detection techniques.
Scientific Research Applications
DFHBI-1T has been extensively used as a fluorescent probe for detecting RNA aptamers. RNA aptamers are short RNA sequences that can bind to specific targets with high affinity and specificity. The binding of RNA aptamers to their targets can be detected using DFHBI-1T, which emits a green fluorescence upon binding to RNA aptamers. This technique has been widely used in the field of RNA research for identifying and characterizing RNA aptamers.
properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c13-12(14)3-5-15(6-4-12)10-1-2-11(16(18)19)9(7-10)8-17/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRYGKDTAXPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215129 | |
Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1774896-50-2 | |
Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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